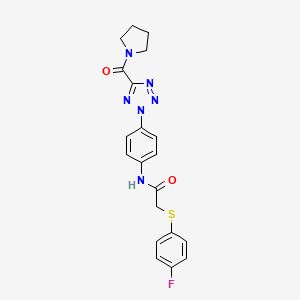
2-((4-fluorophenyl)thio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-fluorophenyl)thio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H19FN6O2S and its molecular weight is 426.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-fluorophenyl)thio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is C20H22FN5O3S. It features a fluorophenyl group, a thioether linkage, and a pyrrolidine moiety that contributes to its biological profile. The presence of the tetrazole ring is particularly noteworthy due to its involvement in various biological interactions.
The biological activity of this compound may stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit enzymes or receptors crucial for cancer cell proliferation and survival. The pyrrolidine and tetrazole components are believed to enhance binding affinity to these targets, potentially modulating relevant signaling pathways.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications to the fluorophenyl and thioether groups can significantly impact biological activity. For instance, variations in the substitution pattern on the phenyl rings have been shown to alter potency and selectivity against specific targets.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| A | 4-Fluorophenyl group | Anticancer activity |
| B | Pyrrolidine moiety | Enzyme inhibition |
| C | Tetrazole ring | Antimicrobial effects |
Biological Activity Studies
-
Anticancer Activity
- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
-
Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism. For instance, it shows promising results against proteases that are essential for tumor progression.
-
Antimicrobial Properties
- Preliminary tests indicate that this compound also possesses antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.
Case Studies
Several studies have documented the effects of this compound on various biological systems:
-
Study 1: Cytotoxicity Assessment
A study involving human cancer cell lines revealed that the compound reduced cell viability in a dose-dependent manner, with IC50 values indicating substantial potency compared to standard chemotherapeutics. -
Study 2: Mechanistic Insights
Researchers explored the interaction of the compound with target proteins using molecular docking simulations, revealing strong binding affinities that correlate with observed biological activities.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2S/c21-14-3-9-17(10-4-14)30-13-18(28)22-15-5-7-16(8-6-15)27-24-19(23-25-27)20(29)26-11-1-2-12-26/h3-10H,1-2,11-13H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJXDNIBKHJZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














